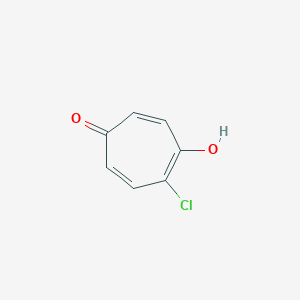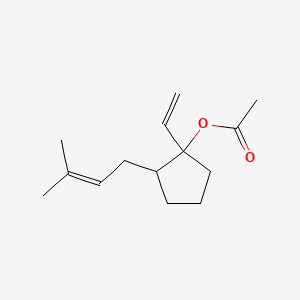
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a vinyl group, and an acetate ester
准备方法
The synthesis of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of a catalyst to form the acetate ester . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
化学反应分析
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
科学研究应用
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell wall synthesis and reducing cell wall thickness . The compound may also interact with other cellular components, leading to various biological effects.
相似化合物的比较
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be compared with similar compounds such as:
3-Methyl-2-butenyl acetate: This compound has a similar structure but lacks the vinylcyclopentyl group, resulting in different chemical and biological properties.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: This compound shares the 3-methyl-2-butenyl group but has a different core structure, leading to distinct biological activities.
属性
CAS 编号 |
67674-44-6 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
[1-ethenyl-2-(3-methylbut-2-enyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-5-14(16-12(4)15)10-6-7-13(14)9-8-11(2)3/h5,8,13H,1,6-7,9-10H2,2-4H3 |
InChI 键 |
URFMDPOQTRBASQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1CCCC1(C=C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


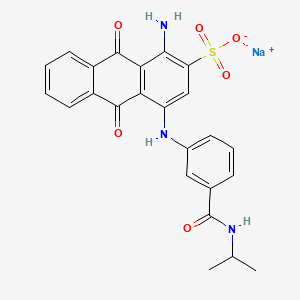
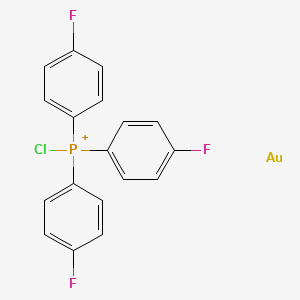

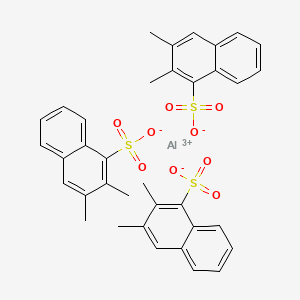
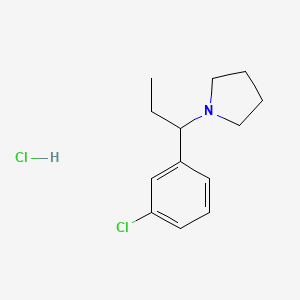
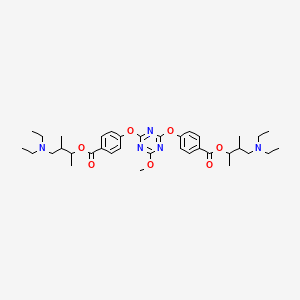
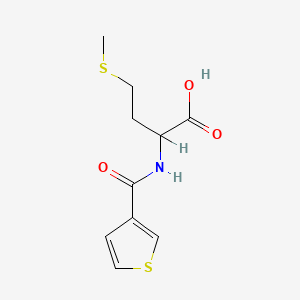
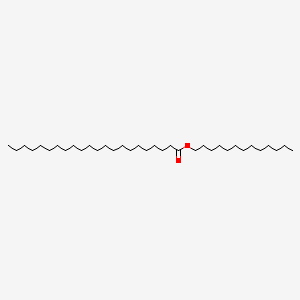

![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
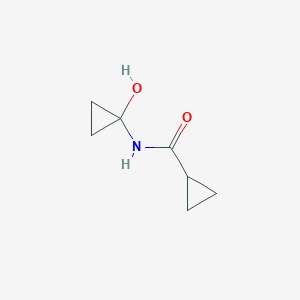
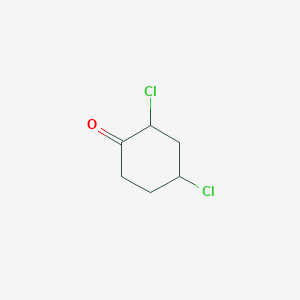
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
